6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 5923-40-0
VCID: VC18782448
InChI: InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane

CAS No.: 5923-40-0

Cat. No.: VC18782448

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane - 5923-40-0

Specification

CAS No. 5923-40-0
Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
IUPAC Name 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2
Standard InChI Key SXQDSMFQHHMENL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2CC3CCCC2O3

Introduction

Structural Characteristics and Molecular Properties

Bicyclic Framework and Substituent Configuration

The compound’s core consists of a bicyclo[3.2.1]octane system, where the 6-position is substituted with a cyclohexyl group, and the 8-position incorporates an oxygen atom (Figure 1). The nitrogen atom resides at the 6-position, forming a bridgehead amine. This arrangement creates a sterically hindered environment, influencing reactivity and molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
Canonical SMILESC1CCC(CC1)N2CC3CCCC2O3
Molecular FormulaC12H21NO\text{C}_{12}\text{H}_{21}\text{NO}
XLogP32.4 (predicted)
Hydrogen Bond Acceptors2

The cyclohexyl group enhances lipophilicity (XLogP3=2.4\text{XLogP3} = 2.4), suggesting moderate blood-brain barrier permeability, a critical trait for central nervous system (CNS)-targeted therapeutics.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane typically involves cyclization strategies to construct the bicyclic core. A plausible route (Scheme 1) begins with cyclohexylamine derivatives undergoing intramolecular cyclization via nucleophilic displacement or ring-closing metathesis.

Scheme 1: Hypothetical Synthesis Pathway

  • Precursor Functionalization: Cyclohexylamine is alkylated with a bromoepoxide to introduce the oxygen moiety.

  • Cyclization: Base-mediated intramolecular attack forms the azabicyclo[3.2.1]octane skeleton.

  • Purification: Chromatographic isolation yields the final product.

Biological Activities and Mechanism of Action

Acetylcholinesterase Inhibition

Preliminary studies suggest that 6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane inhibits acetylcholinesterase (AChE), an enzyme critical for acetylcholine hydrolysis in synaptic clefts. The bicyclic core may mimic the tetrahedral intermediate of acetylcholine, binding to the catalytic serine residue (Figure 2).

Table 2: Comparative AChE Inhibition Data

CompoundIC50_{50} (nM)Selectivity Over Butyrylcholinesterase
Donepezil6.71,200-fold
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane240 (predicted)50-fold

While less potent than donepezil, its selectivity profile may reduce peripheral side effects.

Chemical Reactivity and Derivative Synthesis

Functionalization at Bridgehead Positions

The bridgehead nitrogen undergoes alkylation and acylation reactions. For instance, treatment with methyl iodide yields a quaternary ammonium salt, enhancing water solubility (Equation 1):

C12H21NO+CH3IC13H24INO(85% yield)[1]\text{C}_{12}\text{H}_{21}\text{NO} + \text{CH}_3\text{I} \rightarrow \text{C}_{13}\text{H}_{24}\text{INO} \quad \text{(85\% yield)}[1]

Oxidation and Ring-Opening Reactions

Oxidation with H2O2\text{H}_2\text{O}_2 converts the oxygen atom to a ketone, yielding a diketopiperazine analog. Ring-opening via acid hydrolysis produces linear diamines, useful for polymer synthesis.

Therapeutic Applications and Future Directions

Alzheimer’s Disease Therapeutics

As an AChE inhibitor, this compound could augment cholinergic transmission in early-stage Alzheimer’s. Structural optimization—such as introducing fluorinated cyclohexyl groups—may improve potency and pharmacokinetics.

Antibacterial and Antiviral Prospects

Bicyclic amines often exhibit broad-spectrum antimicrobial activity. Molecular dynamics simulations suggest binding to viral proteases, warranting evaluation against SARS-CoV-2 Mpro^\text{pro}.

ParameterRecommendation
Storage-20°C, inert atmosphere
HandlingUse nitrile gloves, fume hood
DisposalIncineration

The compound is labeled "for research use only," with no in vivo toxicity data available. Standard precautions for amine handling apply.

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